molecular formula C9H6F4O3 B2706600 2-(Difluoromethoxy)-5-(difluoromethyl)benzoic acid CAS No. 2248370-80-9

2-(Difluoromethoxy)-5-(difluoromethyl)benzoic acid

Cat. No.: B2706600
CAS No.: 2248370-80-9
M. Wt: 238.138
InChI Key: SXDONSVRYLGHQV-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(difluoromethyl)benzoic acid is an organic compound that features both difluoromethoxy and difluoromethyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(difluoromethyl)benzoic acid typically involves the introduction of difluoromethoxy and difluoromethyl groups into a benzoic acid derivative. One common method is the selective difluoromethylation and monofluoromethylation of aromatic compounds. This process can be achieved using nucleophilic, electrophilic, and free radical difluoromethylation reagents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods benefit from the development of various difluoromethylation reagents and catalysts that facilitate the efficient introduction of difluoromethyl groups into aromatic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(difluoromethyl)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(Difluoromethoxy)-5-(difluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethoxy and difluoromethyl groups can enhance the compound’s binding affinity to these targets, influencing various biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis-difluoromethoxy-benzoic acid
  • 2-Difluoromethoxy-3-methoxy-benzoic acid
  • Difluoromethylated heterocycles

Uniqueness

2-(Difluoromethoxy)-5-(difluoromethyl)benzoic acid is unique due to the presence of both difluoromethoxy and difluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

2-(difluoromethoxy)-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-7(11)4-1-2-6(16-9(12)13)5(3-4)8(14)15/h1-3,7,9H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDONSVRYLGHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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